2-(Butan-2-yl)oxan-3-one
Description
2-(Butan-2-yl)oxan-3-one is a cyclic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring with a ketone group at position 3 and a branched butan-2-yl substituent. The compound’s structure combines a cyclic ether backbone with a ketone functionality, making it a hybrid of cyclic ethers and ketones.
Properties
CAS No. |
62519-15-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-butan-2-yloxan-3-one |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)9-8(10)5-4-6-11-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
RTBHJBNFGACYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Butan-2-yl)oxan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of butan-2-ol with a suitable oxidizing agent can lead to the formation of the desired oxanone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxanone ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxanones.
Scientific Research Applications
2-(Butan-2-yl)oxan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)oxan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Physicochemical Properties
Key Observations :
- The cyclic ether and bulky substituent in this compound likely increase boiling point compared to acyclic ketones (e.g., 2-butanone) due to higher molecular weight and intermolecular forces.
- Reduced water solubility is expected compared to smaller ketones, aligning with trends seen in cyclohexanone .
Key Observations :
- Cyclic ketones like this compound may find niche applications in fragrances or polymer chemistry, similar to cyclohexanone.
- Toxicity data are extrapolated from analogs, emphasizing the need for targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
